3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives It features a methoxycarbonyl group and a carboxylate group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2,3-dihydro-1H-indene-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)phenylboronic acid
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- Methyl 1-t-butoxycarbonyl-3-methoxycarbonyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-ylacetate
Uniqueness
3-(Methoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene backbone, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.
Properties
CAS No. |
61346-44-9 |
---|---|
Molecular Formula |
C12H11O4- |
Molecular Weight |
219.21 g/mol |
IUPAC Name |
3-methoxycarbonyl-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)9-5-4-7-2-3-8(11(13)14)6-10(7)9/h2-3,6,9H,4-5H2,1H3,(H,13,14)/p-1 |
InChI Key |
MRYISCMWUIQJFJ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.